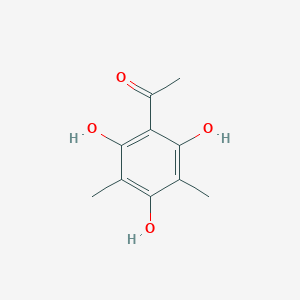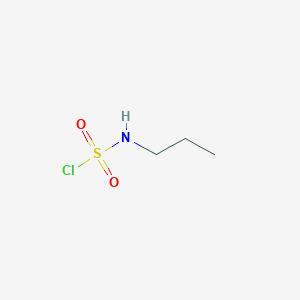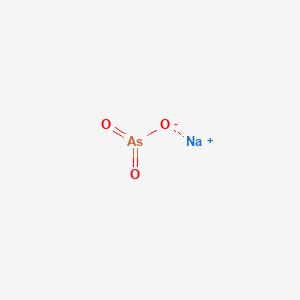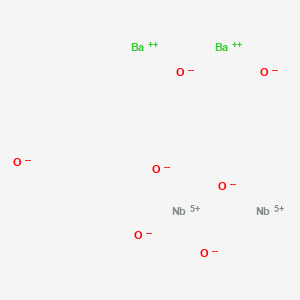
Barium niobium oxide (BaNb2O6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium niobium oxide, with the chemical formula BaNb2O6, is an inorganic compound that belongs to the family of niobates. It is known for its unique structural, electronic, and dielectric properties.
Mécanisme D'action
Target of Action
Barium niobium oxide (BaNb2O6) is a compound that primarily targets the crystalline structure of materials in which it is incorporated . It is often used in the production of ceramics and other materials due to its unique properties .
Mode of Action
BaNb2O6 interacts with its targets by altering their crystalline structure . It crystallizes in either the orthorhombic C222_1 space group or the monoclinic P2_1/c space group . In these structures, Ba2+ is bonded in a geometry to multiple O2- atoms, with a spread of Ba–O bond distances . Nb5+ is bonded to six O2- atoms to form a mixture of distorted corner and edge-sharing NbO6 octahedra .
Biochemical Pathways
It can influence the properties of materials in which it is incorporated, potentially affecting their interactions with biological systems .
Pharmacokinetics
Its adme properties would likely depend on the form in which it is administered (eg, as a solid, in a solution, etc) .
Result of Action
The primary result of BaNb2O6’s action is the alteration of the crystalline structure of the materials in which it is incorporated. This can lead to changes in the materials’ properties, such as their density, grain size, and dielectric properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium niobium oxide can be synthesized using several methods. One common method is the solid-state reaction, where barium carbonate (BaCO3) and niobium pentoxide (Nb2O5) are mixed and heated at high temperatures (typically around 1000°C) to form BaNb2O6 . Another method involves the coprecipitation technique, where barium and niobium ions are coprecipitated as barium oxalate and niobium hydroxide under basic conditions. The precursor is then calcined at 750°C to yield BaNb2O6 ceramics .
Industrial Production Methods: In industrial settings, the solid-state reaction method is often preferred due to its simplicity and scalability. The raw materials, barium carbonate and niobium pentoxide, are readily available and cost-effective, making this method suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Barium niobium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and electronic properties.
Common Reagents and Conditions:
Oxidation: Barium niobium oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) at elevated temperatures.
Substitution: Substitution reactions often involve the replacement of barium or niobium ions with other metal ions, which can be achieved using appropriate metal salts in solution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state niobium compounds, while reduction may yield lower oxidation state niobium compounds.
Applications De Recherche Scientifique
Barium niobium oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Materials Science: Its dielectric properties make it suitable for use in capacitors and other electronic components.
Energy Harvesting: Barium niobium oxide has been studied for its thermoelectric properties, making it a potential candidate for energy harvesting applications.
Optoelectronics: The compound’s electronic properties are being explored for use in optoelectronic devices, such as photodetectors and sensors.
Comparaison Avec Des Composés Similaires
Barium niobium oxide can be compared with other similar compounds, such as:
- Magnesium niobium oxide (MgNb2O6)
- Calcium niobium oxide (CaNb2O6)
- Strontium niobium oxide (SrNb2O6)
Uniqueness: Barium niobium oxide stands out due to its higher dielectric constant and unique electronic properties compared to its counterparts. For example, while magnesium niobium oxide and calcium niobium oxide also exhibit interesting properties, barium niobium oxide’s higher dielectric constant makes it more suitable for applications in capacitors and other electronic devices .
Propriétés
IUPAC Name |
barium(2+);niobium(5+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ba.2Nb.7O/q2*+2;2*+5;7*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAHJNFQTFUOMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Ba+2].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba2Nb2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923216 |
Source


|
| Record name | Barium niobium(5+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12009-14-2 |
Source


|
| Record name | Barium niobium oxide (BaNb2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012009142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium niobium(5+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
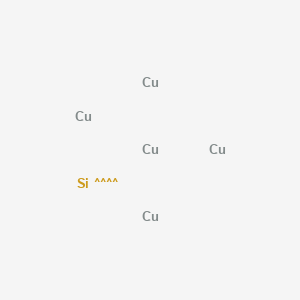
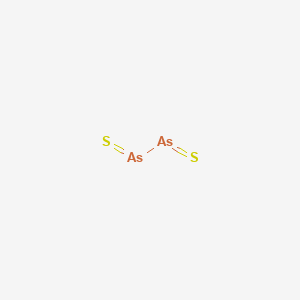

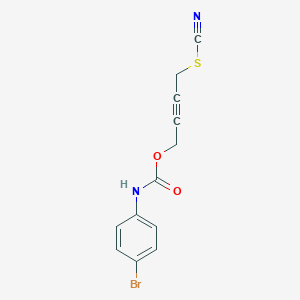
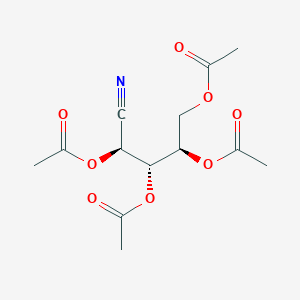
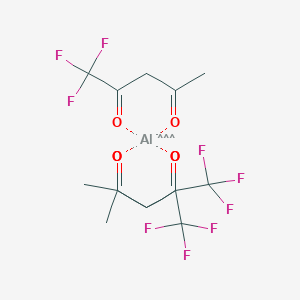
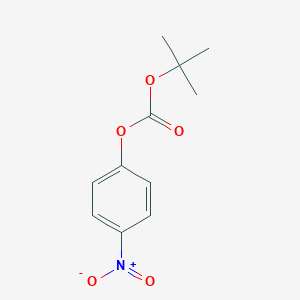
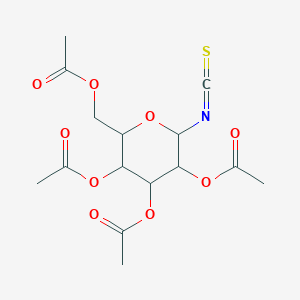

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)

